Product packaging for EMD534085(Cat. No.:CAS No. 1035647-06-3)

EMD534085

Cat. No.: B7909007
CAS No.: 1035647-06-3
M. Wt: 476.5 g/mol
InChI Key: MARIUIDCPUZLKZ-FUKQBSRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EMD534085 is a useful research compound. Its molecular formula is C25H31F3N4O2 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31F3N4O2 B7909007 EMD534085 CAS No. 1035647-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIUIDCPUZLKZ-FUKQBSRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235147
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858668-07-2
Record name EMD-534085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-534085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By allosterically binding to Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent activation of the intrinsic apoptotic pathway in cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and a summary of its preclinical and clinical evaluation.

Core Mechanism of Action

This compound functions as a highly selective and potent inhibitor of the mitotic kinesin Eg5, a member of the kinesin-5 family.[1][2] Eg5 is essential for the separation of centrosomes and the establishment of a bipolar spindle during the early stages of mitosis.[3] this compound binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4] This binding locks Eg5 in a conformation that inhibits its ATPase activity and its ability to processively move along microtubules.[4][5]

The inhibition of Eg5's motor function prevents the outward pushing force required for centrosome separation. Consequently, cells treated with this compound are unable to form a bipolar spindle and arrest in mitosis with a characteristic "monoastral" or "monopolar" spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.[5] Prolonged mitotic arrest triggers the spindle assembly checkpoint and ultimately leads to apoptotic cell death.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueCell Line/SystemReference
Eg5 IC50 8 nMBiochemical Assay[1][2]
HCT116 IC50 30 nMCell Proliferation Assay[2]
Selectivity No inhibition of BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at 1 µM or 10 µMKinesin Panel[1]
In Vivo Efficacy Tumor growth reduction at 15 and 30 mg/kgCOLO 205 Colon Cancer Mouse Xenograft Model[2][4]
Maximum Tolerated Dose (MTD) 108 mg/m²/dayPhase I Clinical Trial (Human)

Signaling Pathways

Induction of Mitotic Arrest

The primary signaling event initiated by this compound is the direct inhibition of Eg5. This disrupts the balance of forces within the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling network that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. Prolonged activation of the SAC due to the persistent presence of monopolar spindles is a key trigger for the subsequent apoptotic cascade.

G This compound This compound Eg5 Eg5 This compound->Eg5 Inhibition Monopolar_Spindle Monopolar Spindle This compound->Monopolar_Spindle Induces formation Mitotic_Spindle Bipolar Mitotic Spindle Eg5->Mitotic_Spindle Required for formation Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: this compound-induced mitotic arrest pathway.

Apoptotic Signaling Cascade

The prolonged mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This is characterized by a series of mitochondrial events, including a decrease in the mitochondrial membrane potential (ΔΨm), followed by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Active caspase-9, in turn, activates the executioner caspases-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1] The degradation of anti-apoptotic proteins such as Mcl-1 and XIAP is also observed.[1]

G Mitotic_Arrest Prolonged Mitotic Arrest Mitochondria Mitochondria Mitotic_Arrest->Mitochondria Stress Signal Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3 & 7 activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: Downstream apoptotic signaling cascade.

Experimental Protocols

Eg5 ATPase Activity Assay (Biochemical)

This assay measures the ability of this compound to inhibit the ATPase activity of purified Eg5 kinesin motor domain.

  • Principle: The assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis by Eg5. The amount of Pi generated is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Purified recombinant human Eg5 motor domain

    • Microtubules (taxol-stabilized)

    • Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

    • ATP

    • This compound (or other test compounds)

    • Phosphate detection reagent (e.g., Malachite Green-based)

    • Microplate reader

  • Protocol:

    • Prepare a reaction mixture containing Eg5 and microtubules in the assay buffer.

    • Add serial dilutions of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of released Pi using a phosphate detection reagent according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

  • Principle: The assay measures the number of viable cells after a defined period of treatment with the compound. A reduction in cell number indicates an anti-proliferative or cytotoxic effect.

  • Materials:

    • Human cancer cell line (e.g., HCT116 colon cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • 96-well cell culture plates

    • Crystal Violet staining solution (0.5% w/v in 25% methanol)

    • Solubilization buffer (e.g., 1% SDS in PBS)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, remove the medium and gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

    • Stain the fixed cells with Crystal Violet solution for 20 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding a solubilization buffer to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

  • Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude mice)

    • Human cancer cell line (e.g., COLO 205 colon carcinoma cells)

    • Matrigel (optional, to enhance tumor take rate)

    • This compound formulated for in vivo administration

    • Vehicle control solution

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 15 and 30 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) at a specified dosing schedule (e.g., twice weekly).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Model Eg5_ATPase Eg5 ATPase Activity IC50_determination IC50 Determination Eg5_ATPase->IC50_determination Cell_Proliferation Cell Proliferation IC50_determination2 IC50 Determination Cell_Proliferation->IC50_determination2 Xenograft Tumor Xenograft Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft->Tumor_Growth_Inhibition

Figure 3: Experimental workflow for this compound evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, has been extensively studied and validated in preclinical models. While clinical development has faced challenges, this compound remains a valuable tool for researchers investigating the role of Eg5 in cell division and as a reference compound for the development of novel anti-mitotic agents. This guide provides a foundational understanding of its core mechanism and the experimental approaches used for its characterization, serving as a resource for professionals in the field of cancer drug discovery and development.

References

EMD534085: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a crucial motor protein for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It includes a summary of its in vitro potency, preclinical efficacy in xenograft models, mechanism of action, and data from its Phase I clinical trial. Detailed experimental methodologies and signaling pathway diagrams are provided to offer a thorough understanding of this investigational anticancer agent.

Introduction

The search for novel anticancer agents with improved therapeutic windows over traditional cytotoxic chemotherapies has led to the exploration of specific molecular targets involved in cell division. One such target is the kinesin spindle protein Eg5, a motor protein essential for establishing the bipolar spindle during mitosis. Inhibition of Eg5 results in the formation of monopolar spindles, triggering the spindle assembly checkpoint and leading to prolonged mitotic arrest and ultimately, apoptotic cell death. This mechanism of action is distinct from that of taxanes and vinca alkaloids, which target microtubules directly and are often associated with neurotoxicity. This compound emerged from a discovery program aimed at identifying potent and selective inhibitors of Eg5.

Discovery and Preclinical Development

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the Eg5 kinesin ATPase activity, with a reported IC50 value of 8 nM.[1] The compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Notably, it inhibits the proliferation of HCT116 colon cancer cells with an IC50 of 30 nM and induces mitotic arrest and apoptosis in HL-60 leukemia cells.[1]

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma30[1]
HL-60Promyelocytic LeukemiaNot explicitly quantified, but induces mitotic arrest and apoptosis[1]
NCI-60 Panel Various Data to be compiled from CellMinerCDB[2]

Table 1: In Vitro Antiproliferative Activity of this compound. This table will be populated with IC50 data from the NCI-60 database available through CellMinerCDB.

Preclinical Efficacy in Xenograft Models

The in vivo antitumor activity of this compound was evaluated in preclinical xenograft models. In a COLO 205 colon cancer mouse xenograft model, administration of this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[1]

Xenograft ModelTreatmentOutcome
COLO 205 (Colon Cancer)15 and 30 mg/kg this compoundSignificant tumor growth reduction[1]

Table 2: Preclinical In Vivo Efficacy of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the Eg5 motor protein. By binding to a site distinct from the ATP-binding pocket, it prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.[3] This inhibition disrupts the outward push on the spindle poles, preventing their separation and leading to the formation of a characteristic monopolar spindle. The cell's spindle assembly checkpoint detects this abnormality, halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key pharmacodynamic marker of Eg5 inhibition is the accumulation of cells in mitosis, which can be quantified by measuring the phosphorylation of histone H3.[4]

EMD534085_Mechanism_of_Action This compound This compound Eg5 Eg5 (Kinesin Spindle Protein) This compound->Eg5 Inhibits Monopolar_Spindle Monopolar Spindle Formation This compound->Monopolar_Spindle Spindle Bipolar Spindle Formation Eg5->Spindle Essential for Mitosis Mitotic Progression Spindle->Mitosis Apoptosis Apoptosis SAC Spindle Assembly Checkpoint Activation Monopolar_Spindle->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Clinical Development: Phase I Trial

A first-in-human, open-label, single-center, Phase I dose-escalation study (3+3 design) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with refractory solid tumors or lymphoma.[4]

Study Design and Results

Patients received this compound as an intravenous infusion every 3 weeks.[4] The study enrolled 44 patients.[4] The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day.[4] Dose-limiting toxicities (DLTs) included grade 4 neutropenia and grade 3 acute coronary syndrome.[4] The most common treatment-related adverse events were asthenia and neutropenia.[4] While no complete or partial responses were observed, 23 patients (52%) achieved stable disease.[4] Pharmacokinetic analysis revealed that this compound has linear pharmacokinetics.[4] An increase in phospho-histone H3 positive cells in paired pre- and on-treatment tumor biopsies provided evidence of target engagement.[4]

ParameterValue
Maximum Tolerated Dose (MTD) 108 mg/m²/day[4]
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, Grade 3 acute coronary syndrome[4]
Common Adverse Events Asthenia (50%), Neutropenia (32%)[4]
Best Response Stable Disease (52% of patients)[4]
Pharmacokinetics Linear[4]

Table 3: Summary of this compound Phase I Clinical Trial Results.

Experimental Protocols

Kinesin ATPase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the ATPase activity of Eg5.

Methodology: A microtubule-activated ATPase assay is performed. Recombinant human Eg5 protein is incubated with paclitaxel-stabilized microtubules in an assay buffer containing ATP. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) or the depletion of NADH in a coupled enzymatic assay. This compound is added at various concentrations to determine its effect on the ATPase activity. The IC50 value is calculated from the dose-response curve.

ATPase_Assay_Workflow Start Prepare Assay Components Components Recombinant Eg5 Paclitaxel-stabilized Microtubules ATP Assay Buffer Start->Components Incubation Incubate with varying concentrations of this compound Components->Incubation Measurement Measure ATPase Activity (e.g., Pi release or NADH depletion) Incubation->Measurement Analysis Generate Dose-Response Curve and Calculate IC50 Measurement->Analysis End Determine Inhibitory Potency Analysis->End

Caption: Workflow for Kinesin ATPase Assay.

Cell Viability Assay

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

Methodology: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like the MTS assay. The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the resulting dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Methodology: Human cancer cells (e.g., HCT116 or COLO 205) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][6][7] Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[6] this compound is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule.[1] Tumor volume is measured regularly using calipers.[6] At the end of the study, tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth in the treated group to the vehicle-treated control group.

Phospho-Histone H3 (pHH3) Immunohistochemistry

Objective: To assess the pharmacodynamic effect of this compound on mitotic arrest in tumor tissue.

Methodology: Tumor biopsies are collected from patients or xenograft models before and after treatment with this compound.[4] The tissue is formalin-fixed and paraffin-embedded.[8] Thin sections are cut and stained with an antibody specific for phosphorylated histone H3 (e.g., at Ser10 or Ser28).[8] A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, followed by a chromogenic substrate to visualize the stained cells.[8] The percentage of pHH3-positive cells (mitotic cells) is quantified by microscopic examination.[9] An increase in the percentage of pHH3-positive cells after treatment indicates mitotic arrest induced by this compound.[4]

pHH3_IHC_Workflow Biopsy Collect Tumor Biopsy (Pre- and Post-Treatment) Fixation Formalin Fixation & Paraffin Embedding Biopsy->Fixation Sectioning Sectioning Fixation->Sectioning Staining Immunohistochemical Staining (Anti-pHH3 Antibody) Sectioning->Staining Detection Secondary Antibody & Chromogen Detection Staining->Detection Quantification Microscopic Quantification of pHH3-Positive Cells Detection->Quantification Analysis Compare Pre- and Post- Treatment Mitotic Index Quantification->Analysis

Caption: Workflow for Phospho-Histone H3 IHC.

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5 that demonstrated clear preclinical antitumor activity and target engagement in an early-phase clinical trial. While the monotherapy showed limited objective responses in a heavily pretreated patient population, the confirmation of its mechanism of action in humans and its manageable safety profile provide a rationale for further investigation, potentially in combination with other anticancer agents or in specific patient populations selected based on predictive biomarkers. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and drug developers interested in the continued exploration of Eg5 inhibitors as a therapeutic strategy in oncology.

References

EMD534085: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of hexahydro-2H-pyrano[3,2-c]quinolines.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea[1]
CAS Number 858668-07-2[1][2]
Molecular Formula C₂₅H₃₁F₃N₄O₂[1][2]
Molecular Weight 476.53 g/mol [1][2]
SMILES O=C(NC[C@H]1CC[C@@]2([H])--INVALID-LINK--NC4=C(C=C(C(F)(F)F)C=C4)[C@@]2([H])O1)NCCN(C)C[1]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (≥ 26 mg/mL)[3][4]
Purity ≥99%[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3][4]

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the mitotic kinesin-5, also known as Eg5 or KIF11.[1][3][5] Eg5 is a motor protein crucial for the formation of the bipolar spindle during mitosis.[1] By binding to an allosteric pocket of Eg5, this compound inhibits its ATPase activity, which is essential for its motor function.[3][4] This inhibition leads to a failure in centrosome separation, resulting in the formation of monoastral spindles and ultimately causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

Signaling Pathway

The inhibition of Eg5 by this compound triggers a cascade of events leading to apoptosis. The mitotic arrest induced by the compound leads to the activation of the apoptotic pathway, characterized by the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[3][4]

EMD534085_Signaling_Pathway This compound Signaling Pathway This compound This compound Eg5 Kinesin-5 (Eg5) This compound->Eg5 Inhibition MitoticArrest Mitotic Arrest (Monoastral Spindle) Eg5->MitoticArrest Disruption of Bipolar Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Caspases Caspase-8, -9, -3, -7 Activation Apoptosis->Caspases PARP PARP1 Cleavage Apoptosis->PARP AntiApoptotic Mcl-1 & XIAP Degradation Apoptosis->AntiApoptotic

Caption: this compound inhibits Eg5, leading to mitotic arrest and subsequent apoptosis.

In Vitro and In Vivo Activity

This compound has demonstrated potent activity in both biochemical and cell-based assays, as well as in preclinical animal models.

Table 2: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Biochemical AssayKinesin-5 (Eg5)8 nM[1][3]
Cell Proliferation AssayHCT116 Colon Cancer Cells30 nM[2]

This compound exhibits high selectivity for Eg5, with no significant inhibition of other kinesins such as BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations up to 10 µM.[3]

In vivo studies using a COLO 205 colon cancer mouse xenograft model showed that intraperitoneal administration of this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[2] Pharmacokinetic studies in mice revealed a clearance of 1.8 L/h/kg, a volume of distribution of 7.4 L/kg, and a half-life of approximately 2.5 hours, with a bioavailability of over 50% at doses above 10 mg/kg.[3]

A phase I clinical trial in patients with advanced solid tumors or lymphoma established a maximum tolerated dose (MTD) of 108 mg/m²/day when administered intravenously every 3 weeks.[6] The most common treatment-related adverse events were asthenia and neutropenia.[6] While the study showed evidence of target modulation, the preliminary antitumor activity as a monotherapy was limited.[6]

Experimental Protocols

Cell Synchronization and Treatment for Mitotic Arrest Analysis

This protocol describes the synchronization of epithelial cells in the G2 phase and subsequent treatment with this compound to study its effects on mitosis.

Cell_Synchronization_Workflow Cell Synchronization and Treatment Workflow Start HeLa or MCF7 Cells RO3306 Treat with 10 µM RO-3306 for 16 hours Start->RO3306 Wash Wash cells RO3306->Wash Release Release into fresh medium Wash->Release Treatment Add 500 nM this compound to treatment group Release->Treatment Analysis Analyze for mitotic arrest (e.g., microscopy, flow cytometry) Treatment->Analysis

Caption: Workflow for G2 phase synchronization and this compound treatment.

Methodology:

  • Culture epithelial cell lines, such as HeLa or MCF7, under standard conditions.

  • To synchronize the cells in the G2 phase of the cell cycle, treat the cells with 10 µM of the CDK1 inhibitor RO-3306 for 16 hours.[3][7]

  • After the incubation period, wash the cells to remove the RO-3306.

  • Release the cells from the G2 block by adding fresh, warm growth medium.

  • For the treatment group, supplement the fresh medium with 500 nM this compound.[3][7]

  • Incubate the cells for the desired time points to observe the effects on mitosis.

  • Analyze the cells for mitotic arrest phenotypes, such as the formation of monoastral spindles, using techniques like immunofluorescence microscopy or flow cytometry for cell cycle analysis.[1]

In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

Methodology:

  • Subcutaneously implant human xenograft tumor cells, such as Colo205 colon carcinoma cells, into immunocompromised mice.[1]

  • Allow the tumors to grow to a mean size of approximately 70 mm³.[1]

  • Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group and groups receiving different doses of this compound (e.g., 15 mg/kg and 30 mg/kg).[1]

  • Administer this compound via intraperitoneal (i.p.) injection twice weekly.[1]

  • Monitor tumor growth regularly by measuring tumor volume.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, makes it a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols to aid researchers in their investigations of this promising compound.

References

In Vitro Potency of EMD534085: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro potency of EMD534085, a selective inhibitor of the mitotic kinesin-5 (also known as KSP or Eg5). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Quantitative In Vitro Potency Data

The in vitro inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics of its potency and selectivity.

Table 1: Enzymatic and Cellular Potency of this compound

Target/ProcessAssay TypeCell LineParameterValueReference(s)
Kinesin-5 (Eg5)Enzymatic ATPase Assay-IC508 nM[1][2][3]
Kinesin-5 (KIF11)ADP-Glo™ Kinase Assay-IC503.1 nM[4]
Cell ProliferationCrystal Violet StainingHCT116IC5030 nM[1][3]

Table 2: Selectivity Profile of this compound

TargetConcentration TestedInhibition ObservedReference(s)
BimC1 µM, 10 µMNo[1][5]
CENP-E1 µM, 10 µMNo[1][5]
Chromokinesin1 µM, 10 µMNo[1][5]
KHC1 µM, 10 µMNo[1][5]
KIF3C1 µM, 10 µMNo[1][5]
KIFC31 µM, 10 µMNo[1][5]
MKLP-11 µM, 10 µMNo[1][5]
MCAK1 µM, 10 µMNo[1][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and the available literature on this compound.

Kinesin-5 (Eg5) Microtubule-Activated ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by the kinesin-5 motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.

a. Reagents and Materials:

  • Recombinant human Kinesin-5 (Eg5) motor domain

  • Paclitaxel-stabilized microtubules (polymerized from tubulin)

  • Assay Buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol)

  • ATP

  • ADP detection system (e.g., ADP-Glo™ Kinase Assay, pyruvate kinase/lactate dehydrogenase-coupled system, or Malachite Green reagent)

  • This compound stock solution in DMSO

  • 96-well microplates

b. Procedure:

  • A reaction mixture is prepared containing the assay buffer, microtubules, and the Kinesin-5 enzyme.

  • This compound is serially diluted and added to the wells of the microplate. A DMSO control is included.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 22°C or 37°C).

  • The amount of ADP produced is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal.

  • The rate of ATP hydrolysis is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Eg5, Microtubules, Buffer) mix Combine Eg5, Microtubules, and this compound in Plate prep_reagents->mix prep_inhibitor Serial Dilution of this compound prep_inhibitor->mix initiate Initiate with ATP mix->initiate incubate Incubate at Controlled Temperature initiate->incubate detect Quantify ADP Production incubate->detect calculate Calculate Inhibition % detect->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Workflow for Kinesin-5 ATPase Inhibition Assay.
HCT116 Cell Proliferation Assay (Crystal Violet Staining)

This cell-based assay determines the effect of this compound on the proliferation of the human colon carcinoma cell line, HCT116.

a. Reagents and Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet Staining Solution (0.1% to 0.5% w/v in water or 20% methanol)

  • Solubilization buffer (e.g., 10% acetic acid or 0.1 M sodium citrate in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • HCT116 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is included.

  • The cells are incubated for 48 hours.

  • After incubation, the medium is removed, and the cells are gently washed with PBS.

  • The cells are fixed by adding the fixative solution and incubating for 10-20 minutes at room temperature.

  • The fixative is removed, and the plates are allowed to air dry.

  • Crystal violet solution is added to each well, ensuring the cell monolayer is covered, and incubated for 15-30 minutes.

  • The staining solution is removed, and the plates are washed multiple times with water to remove excess dye.

  • The plates are air-dried completely.

  • The bound crystal violet is solubilized by adding a solubilization buffer to each well and incubating with gentle shaking.

  • The absorbance is measured at approximately 590 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve of absorbance versus inhibitor concentration.

Apoptosis Induction Assay in HL60 Cells

This assay assesses the ability of this compound to induce programmed cell death (apoptosis) in the human promyelocytic leukemia cell line, HL60.

a. Reagents and Materials:

  • HL60 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

  • For Western Blotting: Lysis buffer, primary antibodies (for Caspase-3, PARP, etc.), and secondary antibodies.

b. Procedure (Flow Cytometry):

  • HL60 cells are cultured with this compound at a concentration known to induce mitotic arrest for various time points (e.g., 8, 16, 24 hours).

  • Cells are harvested and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

c. Procedure (Western Blotting):

  • HL60 cells are treated with this compound as described above.

  • Cells are lysed, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system. The presence of cleaved forms of these proteins indicates the activation of the apoptotic cascade.

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by targeting a critical component of the cell division machinery. The primary mechanism involves the inhibition of Kinesin-5, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

G This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 Inhibits Spindle Bipolar Spindle Formation Kinesin5->Spindle Required for MitoticArrest Mitotic Arrest Spindle->MitoticArrest Prevents Apoptosis Apoptosis Induction MitoticArrest->Apoptosis Triggers Caspases Caspase Activation (Caspase-3, -7, -8, -9) Apoptosis->Caspases PARP PARP Cleavage Apoptosis->PARP CellDeath Cell Death Caspases->CellDeath PARP->CellDeath

Mechanism of Action of this compound.

The inhibition of the Kinesin-5 motor protein by this compound prevents the proper separation of centrosomes during the early stages of mitosis.[1] This leads to the formation of characteristic monoastral spindles, where all chromosomes are arranged in a rosette around a single spindle pole.[6] The cell's spindle assembly checkpoint recognizes this abnormal configuration and halts the cell cycle in mitosis.[1] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of a cascade of caspases and the cleavage of cellular substrates like PARP, leading to programmed cell death.[5]

References

Methodological & Application

Application Notes and Protocols for EMD534085 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of a bipolar mitotic spindle.[1][2] Inhibition of Eg5 by this compound leads to the formation of monopolar spindles, causing cell cycle arrest in mitosis and subsequent induction of apoptosis in cancer cells.[3][4] These characteristics make this compound a subject of interest in oncology research and drug development.

These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing the underlying signaling pathways.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Parameter Cell Line Value Reference
IC50 (Eg5 Inhibition) -8 nM[1][2]
IC50 (Proliferation) HCT11630 nM[2]
Cell Line Treatment Endpoint Result Reference
COLO 205 Xenograft 20 mg/kg this compound (8 hours)Mitotic Index25.2%[4]
Vehicle Control Mitotic Index~7%[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5][6][7][8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized.[9]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at the desired concentrations (e.g., 100 nM, 500 nM) and a vehicle control for 24-48 hours.[3]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway following this compound treatment.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Mcl-1, XIAP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described previously.

    • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Analyze the band intensities relative to the loading control. This compound treatment in sensitive cells like HL-60 leads to the activation of caspases-3, -7, -8, and -9, cleavage of PARP, and degradation of Mcl-1 and XIAP.[1]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

EMD534085_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Eg5 Kinesin Eg5 This compound->Eg5 MitoticArrest Mitotic Arrest (Monopolar Spindle) Eg5->MitoticArrest Inhibition of spindle formation Intrinsic Intrinsic Pathway Extrinsic Extrinsic Pathway Bcl2_family Bcl-2 Family (e.g., Mcl-1 degradation) MitoticArrest->Bcl2_family Casp8 Caspase-8 (Cleaved/Active) MitoticArrest->Casp8 XIAP_degradation XIAP Degradation MitoticArrest->XIAP_degradation Mitochondrion Mitochondrion Casp9 Caspase-9 (Cleaved/Active) Mitochondrion->Casp9 Cytochrome c release Bcl2_family->Mitochondrion Casp37 Caspase-3/7 (Cleaved/Active) Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis XIAP_degradation->Apoptosis Promotes

Caption: Signaling cascade initiated by this compound.

General Experimental Workflow for this compound Cell Culture Studies

EMD534085_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., HL-60, HeLa, MCF7) Seeding 2. Cell Seeding (Plate format depends on assay) CellCulture->Seeding Treatment 3. This compound Treatment (Dose and time-course) Seeding->Treatment Viability Cell Viability (MTT/MTS Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: Workflow for in vitro studies of this compound.

References

EMD534085: Application Notes and Protocols for Inducing Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (Eg5/KSP), for inducing mitotic arrest in research settings. Detailed protocols for cell culture-based experiments are provided, along with a summary of key quantitative data and a visualization of the underlying signaling pathway and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets the kinesin spindle protein Eg5.[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[2][3] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[4][5] This mitotic arrest can ultimately lead to apoptotic cell death, making Eg5 inhibitors like this compound promising candidates for anti-cancer therapeutics.[1][4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Table 1: In Vitro Inhibitory and Antiproliferative Activity

ParameterTarget/Cell LineValueAssay ConditionsReference(s)
IC₅₀ Kinesin-5 (Eg5)8 nMBiochemical assay[1][2][8][9]
IC₅₀ HCT-116 cells30 nMAntiproliferative activity, 48 hr crystal violet staining[1][8]
EC₅₀ Monopolar spindle formation (U-2 OS cells)~70 nM4 hr treatment[4]

Table 2: Effective Concentrations for Mitotic Arrest in Cell Lines

Cell LineConcentrationOutcomeDuration of Arrest (Average)Reference(s)
HL-60500 nMNearly 100% mitotic arrest, monopolar spindles, subsequent apoptosis~5 hours[6]
HeLa500 nMMitotic arrest, subsequent apoptosis~20 hours[6]
HT29500 nMMitotic arrestNot specified[6]
U-2 OS500 nMMitotic arrest, monopolar spindlesNot specified[4][6]
MCF7500 nMMitotic arrestNot specified[6]
N/TERT-1500 nMMitotic arrestNot specified[6]

Note: A concentration of 500 nM this compound is considered saturating for inducing prolonged mitotic arrest in a variety of cell lines.[6]

Signaling Pathway and Mechanism of Action

This compound induces mitotic arrest by specifically inhibiting the motor activity of Kinesin-5 (Eg5). This leads to a cascade of events culminating in either cell death or mitotic slippage.

EMD534085_Signaling_Pathway This compound Mechanism of Action This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 inhibits Centrosome Centrosome Separation This compound->Centrosome prevents Kinesin5->Centrosome drives MonopolarSpindle Monopolar Spindle Formation Centrosome->MonopolarSpindle leads to SAC Spindle Assembly Checkpoint (SAC) Activation MonopolarSpindle->SAC activates MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest induces Apoptosis Apoptosis (Intrinsic Pathway) MitoticArrest->Apoptosis can lead to Slippage Mitotic Slippage (Tetraploid G1 state) MitoticArrest->Slippage can lead to

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Protocols

The following are detailed protocols for inducing and analyzing mitotic arrest using this compound in cultured cells.

Protocol 1: Induction of Mitotic Arrest in Asynchronous Cell Populations

This protocol is suitable for observing the general effects of this compound on the cell cycle distribution of an unsynchronized cell population.

Materials:

  • Cell line of interest (e.g., HL-60, HeLa, HCT-116)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.

  • Drug Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 500 nM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for various time points (e.g., 0, 8, 16, 24, 32, 48 hours) to observe the progression of mitotic arrest and subsequent cell fates.[6]

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Collect the cells by centrifugation.

    • For suspension cells, directly collect the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Cells arrested in mitosis will accumulate in the 4N DNA content peak. An increase in the sub-2N population indicates apoptosis.[6]

Protocol1_Workflow Workflow: Mitotic Arrest in Asynchronous Cells Start Seed Cells Treat Treat with this compound (e.g., 500 nM) & Vehicle Start->Treat Incubate Incubate for Time Course (0-48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for analyzing mitotic arrest.

Protocol 2: Analysis of Mitotic Arrest in Synchronized Cell Populations

Cell synchronization allows for a more precise analysis of the entry into and progression through mitosis in the presence of this compound.

A. Synchronization by Thymidine Block (for S-phase arrest):

Materials:

  • Thymidine (200 mM stock solution in water)

  • Other materials as listed in Protocol 1

Procedure:

  • Synchronization: Treat logarithmically growing cells with 2 mM thymidine for 24 hours to arrest them at the G1/S boundary.[6]

  • Release: Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium to release them from the block.

  • Drug Treatment: Immediately after release, add this compound (e.g., 500 nM) or vehicle control to the respective plates.

  • Time Course Collection: Collect cell lysates or fixed cells at various time points post-release (e.g., 4, 6, 8, 10, 12, 14, 16 hours) to analyze the levels of mitotic and apoptotic markers.[6]

  • Analysis:

    • Immunoblotting: Analyze protein lysates for markers such as phospho-histone H3 (Ser10) (mitotic marker), cleaved PARP1, and cleaved caspases (apoptotic markers).[6]

    • Immunofluorescence: Fix cells and stain for α-tubulin and DNA (e.g., with Hoechst) to visualize spindle morphology.

B. Synchronization by RO-3306 (for G2-phase arrest):

Materials:

  • RO-3306 (CDK1 inhibitor)

  • Other materials as listed in Protocol 1 and 2A

Procedure:

  • Synchronization: Treat cells with 10 µM RO-3306 for 16 hours to arrest them in the G2 phase.[8]

  • Release and Treatment: Wash the cells to remove the RO-3306 and release them into fresh medium containing either this compound (e.g., 500 nM) or vehicle.[8]

  • Analysis: Proceed with analysis as described in step 5 of Protocol 2A.

Protocol2_Workflow Workflow: Mitotic Arrest in Synchronized Cells cluster_sync Synchronization cluster_analysis Analysis Sync_T Thymidine Block (2mM, 24h) Release Release from Block & Treat with this compound Sync_T->Release Sync_R RO-3306 (10µM, 16h) Sync_R->Release Collect Collect Samples (Time Course) Release->Collect WB Immunoblotting (p-H3, Cleaved Caspases) Collect->WB IF Immunofluorescence (Spindle Morphology) Collect->IF

Caption: Workflow for synchronized cell experiments.

Concluding Remarks

This compound is a valuable tool for studying the mechanisms of mitosis and for investigating the cellular consequences of inhibiting Kinesin-5. The protocols outlined above provide a framework for utilizing this compound to induce and analyze mitotic arrest. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals. Careful consideration of cell synchronization methods can yield more precise and interpretable results.

References

Application Notes and Protocols for EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stability of EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2][3] Understanding these characteristics is crucial for its application in preclinical research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets the motor protein Eg5, which plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic "monoastral" spindles and subsequent apoptotic cell death in proliferating cells.[4][5] This mechanism makes it a potential candidate for cancer therapy.

Chemical Properties:

PropertyValue
CAS Number 858668-07-2
Molecular Formula C₂₅H₃₁F₃N₄O₂
Molecular Weight 476.53 g/mol

Solubility of this compound

Understanding the solubility of this compound is critical for the preparation of stock solutions and for conducting various in vitro and in vivo experiments.

Qualitative Solubility Data
SolventSolubility
DMSO ≥ 26 mg/mL (54.56 mM)
Water Insoluble
Ethanol Sparingly soluble
Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the required amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 4.765 mg of this compound for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath with sonication can be used to aid dissolution if necessary.[6] Ensure no visible particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Store the aliquots as recommended in the stability section.

Protocol for Kinetic Solubility Assay (Adapted from general protocols)

This high-throughput assay provides a rapid assessment of the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen™ Solubility Filter Plate)[8]

  • 96-well UV analysis plates

  • Plate shaker

  • Vacuum filtration manifold

  • UV/Vis microplate spectrometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Dispense 190 µL of PBS (pH 7.4) into each well of the 96-well filter plate.[8]

  • Add 10 µL of each this compound dilution from the DMSO stock plate to the corresponding wells of the filter plate, resulting in a 5% DMSO concentration.[8]

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.[8]

  • Filter the solutions into a 96-well collection plate using a vacuum manifold.[8]

  • Transfer an aliquot of the filtrate to a UV analysis plate and measure the absorbance at the λmax of this compound to determine the concentration. A standard curve of this compound in the assay buffer with 5% DMSO should be prepared for quantification.

Stability of this compound

Assessing the stability of this compound in both solid form and in solution is crucial for ensuring the accuracy and reproducibility of experimental results.

Storage Recommendations
FormStorage TemperatureStability Period
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C2 years
-20°C1 year

Data is based on information from suppliers and should be confirmed with in-house stability studies.[7]

Protocol for Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of this compound in solution under different storage conditions.

Materials:

  • This compound stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)

Procedure:

  • Prepare a fresh stock solution of this compound in DMSO at a known concentration.

  • Analyze the initial concentration and purity of the stock solution using a validated stability-indicating HPLC method. This will serve as the time zero (T₀) reference.

  • Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the concentration and purity of this compound in the sample using the same HPLC method.

  • Compare the results to the T₀ data to determine the percentage of degradation. A significant change is often defined as a >5-10% decrease in potency or a significant increase in degradation products.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that binds to a pocket in the motor domain of Eg5.[9] This binding prevents the ATP hydrolysis required for the motor activity of Eg5, which is essential for pushing the spindle poles apart during mitosis.[2][10] The inhibition of Eg5 leads to the collapse of the bipolar spindle, resulting in the formation of a monoastral spindle where all chromosomes are attached to a single spindle pole.[4] This aberrant mitotic figure activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[1] If the arrest is sustained, it ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

EMD534085_Pathway Prophase Prophase Metaphase Bipolar Spindle Formation Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Monoaster Monoastral Spindle Formation Eg5 Eg5 Kinesin Eg5->Metaphase Drives Spindle Pole Separation This compound This compound This compound->Eg5 SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC Arrest Mitotic Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental Workflows

In Vitro Eg5 ATPase Activity Assay

This workflow outlines the steps to determine the inhibitory effect of this compound on the microtubule-activated ATPase activity of Eg5.

ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer E Incubate Eg5, Microtubules, and this compound A->E B Prepare Recombinant Eg5 Enzyme B->E C Prepare Microtubules C->E D Prepare this compound Serial Dilutions D->E F Initiate Reaction with ATP E->F G Incubate at RT F->G H Stop Reaction & Add Phosphate Detection Reagent G->H I Measure Absorbance H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of this compound on Eg5 ATPase activity.

Cell-Based Mitotic Arrest Assay

This workflow describes the procedure to assess the ability of this compound to induce mitotic arrest in a cancer cell line.

Mitotic_Arrest_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed Cancer Cells in a 96-well Plate B Incubate for 24h A->B C Treat Cells with This compound Dilutions B->C D Incubate for 16-24h C->D E Fix and Permeabilize Cells D->E F Stain with Anti-Phospho-Histone H3 Antibody and DAPI E->F G Image with High-Content Imaging System F->G H Quantify Mitotic Index G->H

Caption: Workflow for quantifying mitotic arrest induced by this compound.

References

Application Notes: Immunofluorescence Staining After EMD534085 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EMD534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of a bipolar mitotic spindle.[1] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles, which in turn activates the spindle assembly checkpoint and causes a prolonged arrest of cells in mitosis.[1] This mitotic arrest can ultimately lead to apoptosis or mitotic slippage. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.[1][2]

Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the distinct cellular phenotypes induced by this compound. This application note provides a detailed protocol for IF staining of cells treated with this compound to analyze its effects on mitotic spindle formation and progression.

Mechanism of Action & Cellular Effects

Kinesin Eg5 is a plus-end-directed motor protein that slides antiparallel microtubules apart. During early mitosis, this action is critical for pushing the duplicated centrosomes away from each other to establish a bipolar spindle. This compound binds to an allosteric pocket of Eg5, inhibiting its ATPase activity and locking it onto the microtubule.[3][4] This prevents centrosome separation, resulting in a "monoastral" or "monopolar" spindle where the chromosomes are arranged in a rosette-like pattern around a central pair of unseparated centrosomes.[1][5]

This state of mitotic arrest is readily quantifiable by staining for markers such as phosphorylated Histone H3 (Ser10), a hallmark of mitotic chromatin.[4][5][6] The distinct morphology of the mitotic spindle can be visualized by staining for α- or β-tubulin.[7][8]

EMD534085_Pathway *SAC: Spindle Assembly Checkpoint cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 Activity (Centrosome Separation) Anaphase Anaphase Metaphase->Anaphase Bipolar Spindle Formation Cytokinesis Cytokinesis Anaphase->Cytokinesis This compound This compound Eg5 Eg5 This compound->Eg5 Inhibition Centrosome_Separation Centrosome Separation Blocked Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation->Monopolar_Spindle Results in Mitotic_Arrest Prolonged Mitotic Arrest (pHH3 positive) Monopolar_Spindle->Mitotic_Arrest Activates SAC* Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell Fate 1 Slippage Mitotic Slippage (Tetraploidy) Mitotic_Arrest->Slippage Cell Fate 2

Caption: Mechanism of this compound-induced mitotic arrest.

Quantitative Data

The following tables summarize the in vitro activity of this compound from published studies.

Table 1: this compound In Vitro Potency

Target / Assay Cell Line IC₅₀ Value Reference
Kinesin-5 (Eg5) - 8 nM [2][3][4]
Eg5 ATPase Activity - ~0.3 - 1 nM [1]
Anti-proliferative HCT116 30 nM [2][3][9]

| Anti-proliferative | Various Tumor Lines | 5 - 30 nM |[1] |

Table 2: Cellular Effects of this compound Treatment

Cell Line(s) Treatment Conditions Observed Phenotype(s) Reference(s)
HeLa, MCF7 500 nM Mitotic arrest [3][4]
HL60 500 nM Mitotic arrest, rapid apoptosis, Caspase 3,7,8,9 activation [2][3][4]
HL60 Not specified Increased phospho-Histone H3 levels [3][4]

| COLO 205 (xenograft) | 15 and 30 mg/kg | Reduced tumor growth |[1][2] |

Experimental Protocols

This protocol describes the immunofluorescent staining of cultured cells treated with this compound to visualize mitotic spindles and markers of mitosis.

Materials and Reagents
  • Cell Lines: e.g., HeLa, U2OS, HCT116, or other cancer cell lines of interest.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C or -80°C.[2]

  • Vehicle Control: DMSO.

  • Culture Vessels: Glass coverslips (12 or 18 mm) or chambered slides.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBS.

  • Primary Antibodies (see Table 3 for suggestions).

  • Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Alexa Fluor™ 488, 594) matching the primary antibody host species.

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Table 3: Recommended Primary Antibodies for IF

Target Antigen Purpose Host
α-Tubulin or β-Tubulin Visualize mitotic spindle microtubules Mouse / Rabbit
Phospho-Histone H3 (Ser10) Identify cells in mitosis Rabbit / Mouse
γ-Tubulin or Pericentrin Mark centrosomes Rabbit / Mouse

| Cleaved Caspase-3 | Detect apoptotic cells | Rabbit |

Detailed Staining Protocol

Caption: Experimental workflow for immunofluorescence.

Step 1: Cell Seeding

  • Place sterile glass coverslips into the wells of a 12- or 24-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

  • Incubate cells for 18-24 hours under standard culture conditions (37°C, 5% CO₂).

Step 2: this compound Treatment

  • Prepare working dilutions of this compound in pre-warmed culture medium. A final concentration of 100-500 nM is a good starting point for inducing mitotic arrest.[3][4]

  • Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubate for a desired period. For mitotic arrest, 8-24 hours is typically effective.[5]

Step 3: Fixation

  • Gently aspirate the culture medium.

  • Wash the cells twice with 1 mL of room temperature PBS.

  • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Step 4: Permeabilization

  • Add 1 mL of Permeabilization Buffer (0.2% Triton™ X-100 in PBS) to each well.

  • Incubate for 10 minutes at room temperature.

  • Aspirate the buffer and wash three times with PBS for 5 minutes each.

Step 5: Blocking

  • Add 1 mL of Blocking Buffer to each well.

  • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

Step 6: Primary Antibody Incubation

  • Dilute the primary antibody (or a combination, e.g., anti-α-Tubulin and anti-phospho-Histone H3) to its recommended concentration in Blocking Buffer.

  • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Step 7: Secondary Antibody Incubation

  • Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point on, protect the samples from light.

  • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.

Step 8: Nuclear Counterstaining

  • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.

  • Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

  • Perform one final wash with PBS.

Step 9: Mounting and Imaging

  • Using fine-tipped forceps, carefully remove the coverslips from the wells.

  • Briefly dip the coverslip in distilled water to remove salt crystals.

  • Place a small drop of anti-fade mounting medium onto a clean microscope slide.

  • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Seal the edges with clear nail polish if desired. Allow the mounting medium to cure (typically overnight at 4°C).

  • Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.

Expected Results
  • Vehicle (DMSO) Control: Cells in all stages of the cell cycle should be visible. Mitotic cells will show normal bipolar spindles (prophase, metaphase, anaphase).

  • This compound Treated: A significant increase in the percentage of mitotic cells (positive for phospho-Histone H3) is expected.[4] These arrested cells will display a characteristic monopolar spindle phenotype: a radial array of microtubules (α-tubulin stain) surrounding unseparated centrosomes, with condensed chromosomes (DAPI/Hoechst stain) forming a rosette pattern at the periphery.[5]

References

Application Notes and Protocols for EMD534085 in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2] While this compound has shown significant preclinical antitumor activity as a monotherapy, its clinical efficacy in this context has been limited.[1] This has spurred interest in exploring its potential in combination with other anticancer agents to enhance therapeutic efficacy and overcome potential resistance mechanisms. This document provides an overview of the preclinical rationale for such combinations, available data on Eg5 inhibitors, and detailed protocols for key experimental assays.

Rationale for Combination Therapies

Combining this compound with other anticancer agents is a promising strategy for several reasons:

  • Synergistic Cytotoxicity: Targeting multiple nodes within the complex network of cancer cell proliferation and survival pathways can lead to synergistic or additive effects, achieving greater tumor cell kill than either agent alone.[3][4]

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies through various mechanisms. Combination therapy can circumvent these by targeting alternative pathways or preventing the emergence of resistant clones.[4][5]

  • Lowering Doses and Toxicity: By achieving synergy, it may be possible to use lower doses of each agent, thereby reducing dose-limiting toxicities and improving the therapeutic index.

Preclinical Data Summary

Direct preclinical data on this compound in combination with other anticancer agents is limited in publicly available literature. However, studies on other Eg5 inhibitors provide a strong rationale for potential combination strategies.

Table 1: Preclinical Data for Eg5 Inhibitors in Combination Therapy

Eg5 InhibitorCombination AgentCancer TypeKey FindingsReference
MonastrolUCN-01 (CHK1 inhibitor) & Ionizing RadiationVarious cancer cell linesEnhanced mitotic catastrophe in cancer cells resistant to checkpoint abrogation alone.[3]
Kinesin-5 Inhibitors (General)KIF15 Inhibitors-Synergistic cytotoxicity by targeting redundant spindle assembly pathways.[4][5]
Eg5 Inhibitor (unspecified)Paclitaxel (Taxol)Ovarian carcinoma cellsAntagonistic effect observed, suggesting caution with this combination.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and potential combination strategies, the following diagrams are provided.

EMD534085_Mechanism This compound This compound Eg5 Eg5 (Kinesin Spindle Protein) This compound->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) This compound->Mitotic_Arrest Induces Microtubule_Sliding Microtubule Cross-linking and Sliding Eg5->Microtubule_Sliding Mediates Bipolar_Spindle Bipolar Spindle Formation Microtubule_Sliding->Bipolar_Spindle Essential for Bipolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Combination_Strategy cluster_this compound This compound cluster_Combination_Agents Potential Combination Agents This compound This compound Mitotic_Arrest Mitotic Arrest This compound->Mitotic_Arrest Synergistic_Apoptosis Enhanced Apoptosis/ Mitotic Catastrophe Mitotic_Arrest->Synergistic_Apoptosis DNA_Damage_Agent DNA Damaging Agent (e.g., Radiation) DNA_Damage_Agent->Synergistic_Apoptosis Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., CHK1i) Checkpoint_Inhibitor->Synergistic_Apoptosis KIF15_Inhibitor KIF15 Inhibitor KIF15_Inhibitor->Synergistic_Apoptosis

Caption: Rationale for this compound combination therapy.

Experimental Protocols

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents and to quantify synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Combination agent(s)

  • 96-well plates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent(s) in cell culture medium.

  • Treat cells with this compound alone, the combination agent alone, and in combination at various concentration ratios. Include a vehicle-treated control.

  • Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mitotic Arrest Analysis by Flow Cytometry

Objective: To quantify the percentage of cells arrested in mitosis following treatment with this compound and/or combination agents.

Materials:

  • Cancer cell lines

  • This compound and combination agent(s)

  • Cell culture dishes

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

  • Flow cytometer

Protocol:

  • Seed cells in culture dishes and treat with the compounds of interest for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The G2/M population (cells with 4N DNA content) will be indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by this compound and combination treatments.

Materials:

  • Cancer cell lines

  • This compound and combination agent(s)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells as described for the mitotic arrest assay.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Immunofluorescence for Monopolar Spindle Visualization

Objective: To visually confirm the mechanism of action of this compound by observing the formation of monopolar spindles.

Materials:

  • Cancer cell lines

  • This compound

  • Chamber slides or coverslips

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorochrome-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on chamber slides or coverslips and allow them to adhere.

  • Treat cells with this compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorochrome-conjugated secondary antibody in the dark for 1 hour.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Mitotic cells treated with this compound will exhibit a characteristic monopolar spindle phenotype.

Caption: A typical experimental workflow for evaluating this compound combinations.

Conclusion and Future Directions

While this compound shows promise as a targeted anticancer agent, its full potential may be realized in combination therapies. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound with other anticancer drugs. Based on the available data for other Eg5 inhibitors, promising combination partners could include agents that induce DNA damage, checkpoint inhibitors, or inhibitors of redundant mitotic pathways. However, the observation of antagonism with paclitaxel highlights the importance of empirical testing for each specific combination. Future research should focus on identifying synergistic combinations and elucidating the underlying molecular mechanisms to guide the clinical development of this compound-based combination therapies.

References

Application Notes and Protocols for Live-Cell Imaging with EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin-5 or KIF11), in live-cell imaging studies.

Introduction

This compound is a small molecule inhibitor that targets the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest. This disruption of the cell cycle can ultimately trigger apoptosis in cancer cells, making Eg5 an attractive target for anti-cancer drug development. Live-cell imaging is a powerful technique to dynamically observe the cellular phenotypes induced by this compound, providing critical insights into its mechanism of action and the kinetics of cell fate decisions such as mitotic arrest, slippage, and apoptosis.

Mechanism of Action

This compound binds to an allosteric pocket of the Eg5 motor domain, inhibiting its ATPase activity. This prevents Eg5 from sliding microtubules apart, a crucial step in the formation of a bipolar spindle. Consequently, cells treated with this compound are unable to progress through mitosis and arrest with a distinct monopolar spindle phenotype. This prolonged mitotic arrest activates the spindle assembly checkpoint and can lead to apoptotic cell death through the activation of caspase cascades.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (Eg5 Inhibition)8 nMBiochemical Assay
IC₅₀ (Cell Proliferation)30 nMHCT116
EC₅₀ (Monopolar Spindle Formation)~70 nMU-2 OS

Table 2: Cellular Effects of this compound in Live-Cell Imaging Studies

Cell LineThis compound ConcentrationKey ObservationsReference
HeLa500 nMMitotic arrest with monopolar spindles, followed by mitotic slippage and subsequent cell death.
MCF7500 nMProlonged mitotic arrest.
HL60500 nMRapid induction of apoptosis during mitotic arrest.
U-2 OS500 nMFormation of monopolar mitotic spindles within 4 hours.

Signaling Pathway

The inhibition of Eg5 by this compound triggers a signaling cascade that leads to mitotic arrest and apoptosis.

EMD534085_Signaling_Pathway This compound This compound Eg5 Eg5 (Kinesin-5) This compound->Eg5 inhibits Monopolar_Spindle Monopolar Spindle Formation This compound->Monopolar_Spindle induces Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle required for Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest SAC Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC Slippage Mitotic Slippage Mitotic_Arrest->Slippage Apoptosis Apoptosis SAC->Apoptosis Caspases Caspase Activation (Caspase-3, -7, -8, -9) Apoptosis->Caspases PARP PARP Cleavage Caspases->PARP Mcl1_XIAP Mcl1/XIAP Degradation Caspases->Mcl1_XIAP

Troubleshooting & Optimization

EMD534085 Technical Support Center: Optimizing Concentrations for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (Eg5/KSP). Here, you will find detailed troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent inhibitor of the mitotic kinesin-5, also known as Eg5 or KIF11. It binds to an allosteric pocket of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[1][2] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest, which ultimately triggers apoptosis in proliferating cancer cells.[3][4]

Q2: What is the IC50 of this compound?

The IC50 of this compound for the inhibition of mitotic kinesin-5 is approximately 8 nM.[1][5] However, the effective concentration for inducing mitotic arrest and apoptosis in cell-based assays can vary significantly between different cell lines.

Q3: How should I store this compound?

For long-term storage, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions are typically prepared in DMSO and should also be stored at -20°C.[3]

Q4: Is this compound selective for kinesin-5?

Yes, this compound is highly selective for kinesin-5. Studies have shown that it does not significantly inhibit other kinesins such as BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations of 1 µM or 10 µM.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no mitotic arrest observed. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short incubation time: The treatment duration may not be sufficient to induce mitotic arrest. 3. Low proliferation rate: The cell line may have a slow doubling time, resulting in a low percentage of cells in mitosis at any given time.1. Perform a dose-response experiment to determine the optimal concentration for your cell line (see Experimental Protocol below). 2. Increase the incubation time. A typical starting point is 16-24 hours. 3. Ensure cells are in the logarithmic growth phase before treatment. Consider synchronizing the cells in the G2/M phase.
High levels of cell death in control (untreated) cells. 1. Poor cell health: Cells may be unhealthy due to over-confluency, nutrient depletion, or contamination. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Ensure proper cell culture maintenance and use cells with high viability. 2. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Precipitation of this compound in culture medium. 1. Low solubility: The concentration of this compound may exceed its solubility limit in the culture medium.1. Prepare fresh dilutions from a concentrated stock solution. 2. Ensure the final concentration does not exceed the solubility limit. Gently warm the medium and vortex to aid dissolution if necessary.
Inconsistent results between experiments. 1. Variability in cell passage number: Cell characteristics can change with increasing passage number. 2. Inconsistent cell density at the time of treatment. 3. Inaccurate drug concentration. 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Calibrate pipettes and ensure accurate preparation of stock and working solutions.

Data Presentation: Effective Concentrations in Various Cell Lines

The following table summarizes the reported effective concentrations of this compound in different cell lines. Note that these values should be used as a starting point, and optimization for your specific experimental conditions is recommended.

Cell LineCell TypeEffective ConcentrationObserved EffectReference
HCT-116Colon Cancer30 nM (IC50)Antiproliferative activity[1][3]
HL-60LeukemiaNot specifiedInduces mitotic arrest and rapid apoptosis[3]
HeLaCervical Cancer500 nMMitotic arrest (after synchronization)[1][2]
MCF7Breast Cancer500 nMMitotic arrest (after synchronization)[1][2]
COLO 205Colon Cancer15 and 30 mg/kg (in vivo)Tumor growth reduction[3]

Experimental Protocols

Determining the Optimal Concentration of this compound (Dose-Response Assay)

This protocol outlines a general method to determine the optimal concentration of this compound for inducing mitotic arrest in a specific cell line.

1. Cell Seeding:

  • Seed cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.

2. Preparation of this compound Dilutions:

  • Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

3. Treatment:

  • After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

4. Incubation:

  • Incubate the cells for a period sufficient to allow for entry into mitosis (e.g., 16-24 hours). This time may need to be optimized for your specific cell line.

5. Analysis:

  • Analyze the cells for mitotic arrest. This can be done using several methods:

    • Microscopy: Observe the morphology of the cells. Mitotically arrested cells will appear rounded up.

    • Flow Cytometry: Stain the cells with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. A significant increase in the G2/M population indicates mitotic arrest.

    • Immunofluorescence: Stain for markers of mitosis, such as phosphorylated Histone H3 (pHH3).[1]

6. Data Interpretation:

  • Plot the percentage of mitotic cells against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) for mitotic arrest. The optimal concentration for your experiments will typically be at or slightly above the EC50.

Mandatory Visualizations

EMD534085_Mechanism_of_Action cluster_mitosis Mitosis This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 inhibits BipolarSpindle Bipolar Spindle Formation Kinesin5->BipolarSpindle is essential for MitoticArrest Mitotic Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis leads to Optimization_Workflow start Start: Select Cell Line seed_cells Seed cells in multi-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate analyze Analyze for mitotic arrest (Microscopy, Flow Cytometry, IF) incubate->analyze determine_ec50 Determine EC50 for mitotic arrest analyze->determine_ec50 optimize Select optimal concentration for further experiments determine_ec50->optimize end End optimize->end

References

Technical Support Center: Overcoming EMD534085 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Eg5 inhibitor, EMD534085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin Spindle Protein or KIF11).[1][2][3] Eg5 is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[4] By inhibiting Eg5, this compound causes mitotic arrest, leading to cell death in rapidly dividing cancer cells.[1][2] It binds to an allosteric pocket on the Eg5 motor domain.[1]

Q2: What are the known mechanisms of resistance to Eg5 inhibitors like this compound?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to other Eg5 inhibitors is well-characterized and likely applicable. The two primary mechanisms are:

  • Point mutations in the Eg5 allosteric binding site: Single amino acid substitutions in the drug-binding pocket can reduce the binding affinity of the inhibitor, rendering it less effective.[5]

  • Upregulation of the compensatory motor kinesin KIF15: Cancer cells can compensate for the loss of Eg5 function by upregulating another mitotic kinesin, KIF15, which can also contribute to spindle assembly.[6][7][8]

Q3: My cancer cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?

If you observe a decrease in the efficacy of this compound, consider the following:

  • Confirm Drug Potency: Ensure the this compound stock solution is fresh and has been stored correctly to rule out degradation.

  • Cell Line Integrity: Verify the identity of your cell line (e.g., through STR profiling) and check for mycoplasma contamination, as these can affect experimental outcomes.

  • Determine IC50 Shift: Perform a dose-response experiment (e.g., MTT assay) to quantify the change in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. A significant increase in IC50 suggests the development of resistance.

Troubleshooting Guides

Problem 1: Significant increase in this compound IC50 value in long-term cultures.

This suggests the selection of a resistant population of cells.

Workflow for Investigating Resistance Mechanisms

start Resistant Cell Line (High IC50) seq Sequence Eg5 Motor Domain start->seq wb_kif15 Western Blot for KIF15 Expression start->wb_kif15 mut_analysis Analyze for Mutations in Allosteric Binding Site seq->mut_analysis kif15_analysis Compare KIF15 Levels to Parental Cells wb_kif15->kif15_analysis mutation_found Point Mutation(s) Identified mut_analysis->mutation_found kif15_up KIF15 Upregulation Confirmed kif15_analysis->kif15_up no_change No Significant Changes kif15_analysis->no_change

Caption: Workflow for identifying the mechanism of this compound resistance.

Troubleshooting Steps & Experimental Protocols:

  • Sequence the Eg5 Motor Domain:

    • Objective: To identify point mutations in the allosteric binding site of Eg5.

    • Protocol:

      • Isolate genomic DNA or mRNA from both the resistant and parental (sensitive) cell lines.

      • If using mRNA, perform reverse transcription to generate cDNA.

      • Amplify the region of the KIF11 gene encoding the motor domain using PCR with specific primers.

      • Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any mutations.

  • Assess KIF15 Protein Levels via Western Blot:

    • Objective: To determine if KIF15 is upregulated in resistant cells.

    • Protocol:

      • Prepare whole-cell lysates from both resistant and parental cell lines.[9][10][11]

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]

      • Probe the membrane with primary antibodies against KIF15 and a loading control (e.g., GAPDH or β-actin).

      • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.[13]

      • Quantify band intensities to compare KIF15 expression levels.

Data Presentation: Hypothetical Western Blot Results

Cell LineRelative KIF15 Expression (normalized to loading control)Fold Change vs. Parental
Parental1.0-
This compound-Resistant3.53.5
Problem 2: How to overcome this compound resistance?

Based on the identified resistance mechanism, different strategies can be employed.

Logical Relationship for Overcoming Resistance

resistance This compound Resistance eg5_mut Eg5 Mutation resistance->eg5_mut kif15_up KIF15 Upregulation resistance->kif15_up alt_inhib Use Alternative Eg5 Inhibitor (Different Binding Site) eg5_mut->alt_inhib kif15_inhib Co-treatment with KIF15 Inhibitor kif15_up->kif15_inhib synergy Assess for Synergy kif15_inhib->synergy

Caption: Strategies to counteract this compound resistance.

Troubleshooting Strategies & Experimental Protocols:

  • For KIF15 Upregulation: Combination Therapy with a KIF15 Inhibitor.

    • Objective: To determine if co-inhibition of Eg5 and KIF15 can restore sensitivity to this compound. Studies have shown that pairing KIF15 inhibitors with Eg5 inhibitors can synergistically reduce cancer cell growth.[6][8][14]

    • Protocol: Synergy Analysis using MTT Assay

      • In a 96-well plate, seed the this compound-resistant cells.

      • Create a dose-response matrix with serial dilutions of this compound along the rows and a KIF15 inhibitor along the columns.

      • Include single-agent controls for both drugs.

      • After the desired incubation period (e.g., 72 hours), perform an MTT assay to determine cell viability.[15][16][17]

      • Calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.[18][19][20][21]

Data Presentation: Hypothetical Synergy Analysis Data

This compound (nM)KIF15 Inhibitor (nM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Synergy Score
10015--
05020--
10506532+33 (Synergistic)
20025--
010030--
201008547.5+37.5 (Synergistic)
  • For Eg5 Mutations: Consider Alternative Eg5 Inhibitors.

    • Objective: To test if an Eg5 inhibitor that binds to a different site or with a different chemical scaffold can overcome resistance.

    • Action: Screen other classes of Eg5 inhibitors to see if they retain activity against the resistant cell line.

Experimental Protocols in Detail

Generation of this compound-Resistant Cell Lines

Objective: To develop a cancer cell line with acquired resistance to this compound for in-depth study.

Protocol:

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing an MTT or similar cell viability assay.[22]

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.[23][24][25]

  • Monitor and Passage: Initially, significant cell death is expected. The surviving cells are allowed to repopulate. Once the cells reach approximately 80% confluency, they are passaged.[23]

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments) with each subsequent passage, once the cells have adapted to the current concentration.[24]

  • Establish a Stable Resistant Line: Continue this process for several months.[25] The resulting cell line should exhibit a significantly higher IC50 for this compound compared to the parental line. It is advisable to periodically freeze down cells at different stages of resistance development.[24]

  • Characterize the Resistant Phenotype: Regularly perform IC50 determination assays to quantify the level of resistance. A stable resistant cell line should maintain its resistant phenotype over multiple passages in the absence of the drug.

Workflow for Generating Resistant Cell Lines

start Parental Cell Line ic50_det Determine Initial IC50 start->ic50_det expose Expose to this compound (at IC50) ic50_det->expose monitor Monitor Cell Growth & Passage Survivors expose->monitor increase_dose Increase this compound Concentration monitor->increase_dose increase_dose->monitor Continue cycle repeat Repeat for Several Months increase_dose->repeat stable_line Stable Resistant Cell Line repeat->stable_line

Caption: Stepwise protocol for developing this compound-resistant cell lines.

Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions

Objective: To determine if a mutation in Eg5 alters its interaction with other proteins in a complex.

Protocol:

  • Cell Lysis: Lyse both parental and resistant cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[26][27][28][29]

  • Pre-clearing: Incubate the lysates with protein A/G-agarose or magnetic beads to reduce non-specific binding.[28]

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for Eg5 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to pull down the antibody-Eg5-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[28]

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blot, probing for Eg5 and suspected interacting partners.

This guide provides a framework for understanding and experimentally addressing resistance to this compound. As research progresses, more specific mechanisms and strategies may be identified.

References

troubleshooting EMD534085 variability in results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (Kinesin-5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and sources of variability that may be encountered when working with this compound.

Q1: Why am I seeing variable IC50 or EC50 values for mitotic arrest in my cell-based assays?

A1: Variability in potency measurements is a common issue and can arise from several factors:

  • Cell Line-Specific Responses: Different cell lines exhibit varying sensitivities and responses to Eg5 inhibition. The duration of mitotic arrest and the ultimate cell fate (e.g., apoptosis, mitotic slippage) can differ significantly between cell types. For example, the EC50 for monopolar spindle formation with this compound has been shown to vary by approximately two-fold across different cell lines such as HeLa, HT29, MCF7, and U-2 OS.

  • Cell Confluence: The density of your cell culture can significantly impact the apparent efficacy of this compound. Cells at high confluence may exhibit contact inhibition of proliferation, which can interfere with the effects of a cell cycle-specific agent like an Eg5 inhibitor. It is recommended to perform experiments on cells in the exponential growth phase.

  • Assay Duration and Endpoint: The timing of your endpoint measurement is critical. The peak of mitotic arrest induced by this compound in xenograft models has been observed at around 8 hours, with the mitotic index returning to baseline by 48-72 hours. Measuring at different time points will yield different results.

  • Compound Stability and Handling: Ensure proper storage of this compound stock solutions (-20°C for up to one year, or -80°C for up to two years) to maintain its potency. While the compound is soluble in DMSO, repeated freeze-thaw cycles should be avoided. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered.

Q2: My in vitro ATPase assay results are inconsistent. What could be the cause?

A2: In vitro assays are sensitive to a number of experimental parameters:

  • Enzyme and Substrate Concentrations: The concentrations of both the Eg5 enzyme and microtubules, as well as ATP, are critical for reproducible results. Ensure these are consistent across experiments.

  • DMSO Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is important to maintain a consistent and low final concentration of DMSO in all assay wells, including controls.

  • Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can all influence enzyme activity and inhibitor binding. Use a consistent and optimized buffer system.

  • Plate Effects: In multi-well plate assays, evaporation from edge wells can concentrate reagents and lead to variability. Using plates with lids and ensuring proper sealing can mitigate this.

Q3: I am observing a weaker than expected mitotic arrest phenotype or a high degree of mitotic slippage. What should I investigate?

A3: A suboptimal mitotic arrest phenotype can be due to several factors:

  • Sub-optimal Compound Concentration: The concentration of this compound may be too low to achieve complete inhibition of Eg5. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Saturation of the monopolar spindle phenotype for this compound has been observed at around 500 nM in U-2 OS cells.

  • Cell Line-Specific Mechanisms of Mitotic Exit: Some cell lines have a greater propensity for mitotic slippage, where they exit mitosis without proper chromosome segregation after a prolonged arrest. This is an intrinsic property of the cells and not necessarily a failure of the inhibitor.

  • Compound Degradation: If the compound is not stable in the culture medium for the duration of the experiment, its effective concentration will decrease over time, potentially allowing cells to escape mitotic arrest.

Q4: I am concerned about potential off-target effects. How can I mitigate this?

A4: While this compound is a selective inhibitor of Eg5, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations.

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of this compound that produces the desired on-target phenotype (i.e., monoastral spindles).

  • Phenotypic Confirmation: The characteristic phenotype of Eg5 inhibition is the formation of monoastral spindles. Confirming this phenotype by immunofluorescence microscopy is a good indicator of on-target activity.

  • Control Experiments: Include appropriate negative and positive controls in your experiments. A well-characterized Eg5 inhibitor with a different chemical scaffold could be used as a positive control.

  • Selectivity Data: this compound has been shown to not inhibit a panel of other kinesins at concentrations of 1 µM or 10 µM, indicating its selectivity for Eg5.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

ParameterValueCell Line/SystemReference
IC50 (Eg5 Inhibition) 8 nMIn vitro biochemical assay
EC50 (Monopolar Spindles) ~70 nMU-2 OS cells
IC50 (Proliferation) 30 nMHCT116 cells

Table 1: Potency of this compound in various assays.

PropertyValueNotesReference
Solubility Soluble in DMSOPrepare stock solutions in DMSO.
Storage (Stock Solution) -20°C for 1 year; -80°C for 2 yearsAvoid repeated freeze-thaw cycles.
Stability (Solid) ≥ 4 years at -20°CStore desiccated.

Table 2: Physicochemical and Storage Properties of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Eg5 Microtubule-Activated ATPase Assay

This protocol is for measuring the inhibitory effect of this compound on the ATPase activity of purified Eg5 kinesin.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (or other ADP detection system)

  • 384-well assay plates

Method:

  • Prepare Reagents:

    • Thaw purified Eg5 and microtubules on ice.

    • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Prepare ATP solution in Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer, microtubules, and this compound dilutions to the wells of a 384-well plate.

    • Add the Eg5 enzyme to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 3

Validation & Comparative

Validating the Mitotic Arrest Phenotype Induced by EMD534085: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EMD534085, a potent Kinesin Spindle Protein (KSP/Eg5) inhibitor, with other alternative compounds known to induce mitotic arrest. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound and Mitotic Arrest

This compound is a highly potent and selective small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. Inhibition of Eg5 by compounds like this compound prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles. This disruption activates the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest of cells in mitosis. This sustained mitotic arrest ultimately triggers apoptotic cell death in many cancer cell lines, making Eg5 an attractive target for anti-cancer drug development.

Comparison with Alternative Eg5 Inhibitors

Several other compounds also target Eg5 and induce a similar mitotic arrest phenotype. The most well-characterized alternatives include Monastrol and S-trityl-L-cysteine (STLC). This section provides a quantitative comparison of the efficacy of these compounds.

Table 1: Potency of Eg5 Inhibitors in Inducing Mitotic Arrest
CompoundTargetMechanism of ActionIC50 (Eg5 ATPase Activity)EC50 (Monopolar Spindle Formation)Cell Proliferation IC50Key References
This compound Kinesin-5 (Eg5)Allosteric inhibitor~8 nM~70 nM (U-2 OS cells)30 nM (HCT116 cells)
Monastrol Kinesin-5 (Eg5)Allosteric inhibitor1.7 µM ((S)-enantiomer)>50 µM required for >50% reduction in centrosome separation~50-60 µM (various cell lines)
S-trityl-L-cysteine (STLC) Kinesin-5 (Eg5)Allosteric inhibitor140 nM (microtubule-activated)~400 nM (U-2 OS cells)700 nM (HeLa cells)
Ispinesib (SB-715992) Kinesin-5 (Eg5)Allosteric inhibitorData not readily available in direct comparisonData not readily available in direct comparisonPotent, in clinical trials
Filanesib (ARRY-520) Kinesin-5 (Eg5)Allosteric inhibitorData not readily available in direct comparisonData not readily available in direct comparisonPotent, in clinical trials

Note: IC50 and EC50 values can vary depending on the cell line and experimental conditions. The data presented here is for comparative purposes.

From the data, this compound emerges as a significantly more potent inhibitor of Eg5 compared to Monastrol and STLC, with a lower concentration required to induce the characteristic monopolar spindle phenotype and inhibit cell proliferation.

Experimental Protocols for Validating Mitotic Arrest

To rigorously validate the mitotic arrest phenotype induced by this compound or its alternatives, a combination of techniques is essential. Here, we provide detailed protocols for three key assays.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. A significant increase in the G2/M population is indicative of mitotic arrest.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or alternative compounds at various concentrations for a predetermined time course (e.g., 16-24 hours). Include a vehicle-treated control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. A histogram of DNA content will show distinct peaks for G1 and G2/M phases. An increase in the area of the G2/M peak in treated samples compared to the control indicates mitotic arrest.

Immunofluorescence for Mitotic Spindle Analysis

This technique allows for the direct visualization of the mitotic spindle morphology. Inhibition of Eg5 results in the formation of monopolar spindles instead of the normal bipolar spindles.

Materials:

  • Coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • **Cell Culture on

EMD534085: A Highly Selective Kinesin-5 Inhibitor for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the selectivity and performance of EMD534085 against other kinesin-5 inhibitors, supported by experimental data and detailed protocols.

Kinesin-5, also known as kinesin spindle protein (KSP) or Eg5, is a crucial motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it a prime target for anticancer therapies. This compound has emerged as a potent and highly selective inhibitor of kinesin-5, demonstrating significant potential in preclinical studies. This guide provides an objective comparison of this compound with other known kinesin-5 inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound: Potency and Unparalleled Selectivity

This compound is an allosteric inhibitor that binds to a unique pocket on the kinesin-5 motor domain.[1] This mechanism of action contributes to its high potency and selectivity.

Potency against Kinesin-5

This compound demonstrates potent inhibition of kinesin-5 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

CompoundTargetIC50
This compoundKinesin-5 (Eg5)8 nM[1][2][3]
Selectivity Profile

A key advantage of this compound is its exceptional selectivity for kinesin-5 over other kinesin motor proteins. As shown in the table below, this compound shows no significant inhibition of a wide range of other kinesins even at high concentrations, minimizing the potential for off-target effects.

Kinesin TargetThis compound Inhibition at 1 µMThis compound Inhibition at 10 µM
BimCNo InhibitionNo Inhibition
CENP-ENo InhibitionNo Inhibition
ChromokinesinNo InhibitionNo Inhibition
KHCNo InhibitionNo Inhibition
KIF3CNo InhibitionNo Inhibition
KIFC3No InhibitionNo Inhibition
MKLP-1No InhibitionNo Inhibition
MCAKNo InhibitionNo Inhibition
Data sourced from MedchemExpress.[1]

Comparative Analysis with Alternative Kinesin-5 Inhibitors

Several other small molecule inhibitors targeting kinesin-5 have been developed. A comparison of their potency reveals the superior activity of this compound.

CompoundTypeKinesin-5 IC50
This compound Hexahydro-2H-pyrano[3,2-c]quinoline 8 nM [1][2][3]
Ispinesib (SB-715992)Quinazolinone4.1 nM[4]
S-Trityl-L-cysteine (STLC)Cysteine derivative140 nM (microtubule-activated)[2]
MonastrolDihydropyrimidine14 µM[1][5]
K858Thiadiazoline1.3 µM[6]

While Ispinesib shows comparable potency, this compound's distinct chemical scaffold and extensive selectivity profiling provide a strong basis for its further development.

Experimental Protocols

The data presented in this guide are derived from established biochemical and cell-based assays.

Kinesin ATPase Activity Assay

This biochemical assay is fundamental for determining the potency (IC50) of inhibitors against a specific kinesin motor protein.

Principle: Kinesin motor proteins utilize the energy from ATP hydrolysis to move along microtubules. The assay measures the rate of ADP production, a byproduct of ATP hydrolysis. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinesin's ATPase activity.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified kinesin-5 enzyme, stabilized microtubules, and ATP in an appropriate buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control with no inhibitor (vehicle, e.g., DMSO) is also included.

  • Incubation: The reaction is incubated at a controlled temperature to allow for ATP hydrolysis.

  • Detection: The amount of ADP produced is quantified using a detection system, such as the ADP-Glo™ Kinase Assay (Promega). This system measures luminescence, which is proportional to the ADP concentration.

  • Data Analysis: The percentage of enzyme activity relative to the control is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay

This assay evaluates the effect of the inhibitor on cell division in a cellular context.

Principle: Inhibition of kinesin-5 prevents the formation of the bipolar spindle, causing cells to arrest in mitosis. This arrest can be visualized and quantified by staining for specific mitotic markers.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media.[2]

  • Compound Treatment: Cells are treated with various concentrations of the kinesin-5 inhibitor for a specified period (e.g., 16-24 hours).

  • Immunofluorescence Staining: After treatment, cells are fixed and permeabilized. They are then stained with:

    • An antibody against α-tubulin to visualize the microtubules and spindle morphology.

    • An antibody against a mitotic marker, such as phospho-histone H3, to identify cells in mitosis.[1]

    • A nuclear stain (e.g., DAPI) to visualize the chromosomes.

  • Microscopy and Analysis: Cells are imaged using a fluorescence microscope. The percentage of cells arrested in mitosis, characterized by a "monoastral" spindle phenotype (a single aster of microtubules surrounded by chromosomes), is quantified.[7] An increase in the mitotic index and the prevalence of monoastral spindles indicate effective kinesin-5 inhibition.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear illustration of the biological pathway and experimental processes.

Kinesin5_Pathway Kinesin-5 Role in Mitosis and Inhibition cluster_mitosis Mitosis Progression cluster_inhibition Inhibitor Action Prophase Prophase (Centrosome Duplication) Metaphase Metaphase (Bipolar Spindle Formation) Prophase->Metaphase Kinesin-5 Action Monoaster Monoastral Spindle (Mitotic Arrest) Prophase->Monoaster Inhibition by this compound Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase This compound This compound Kinesin5 Kinesin-5 (Motor Protein) This compound->Kinesin5 Inhibits Kinesin5->Prophase Essential for Pole Separation

Caption: Role of Kinesin-5 in mitosis and its inhibition by this compound.

Experimental_Workflow Workflow for Kinesin Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_result Outcome Assay_Setup 1. ATPase Assay Setup (Enzyme, Microtubules, ATP) Add_Inhibitor 2. Add this compound (Serial Dilutions) Assay_Setup->Add_Inhibitor Incubate 3. Incubate Add_Inhibitor->Incubate Detect_ADP 4. Detect ADP (Luminescence) Incubate->Detect_ADP Calculate_IC50 5. Calculate IC50 Detect_ADP->Calculate_IC50 Result Confirmation of Potent and Selective Kinesin-5 Inhibition Calculate_IC50->Result Culture_Cells 1. Culture Cancer Cells Treat_Cells 2. Treat with this compound Culture_Cells->Treat_Cells Stain_Cells 3. Immunofluorescence Staining (Tubulin, Mitotic Marker) Treat_Cells->Stain_Cells Image_Cells 4. Fluorescence Microscopy Stain_Cells->Image_Cells Analyze_Phenotype 5. Quantify Mitotic Arrest (Monoastral Spindles) Image_Cells->Analyze_Phenotype Analyze_Phenotype->Result

Caption: Experimental workflow for confirming kinesin-5 inhibitor selectivity.

References

A Head-to-Head Comparison of Eg5 Inhibitors: EMD534085 vs. Monastrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-mitotic cancer drug development, the kinesin spindle protein (KSP), Eg5, has emerged as a compelling target. Eg5 is a motor protein essential for the formation of a bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. This guide provides a detailed comparison of two prominent Eg5 inhibitors: EMD534085 and monastrol.

Mechanism of Action: A Shared Target

Both this compound and monastrol are allosteric inhibitors of Eg5 (also known as KIF11). They bind to a pocket on the motor domain that is distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes necessary for ATP hydrolysis and motor activity, ultimately leading to the cessation of spindle pole separation. The result is the formation of characteristic monoastral spindles, which triggers the spindle assembly checkpoint and induces mitotic arrest, often followed by apoptosis. While they share a common target and general mechanism, their potency and cellular effects exhibit significant differences.

Quantitative Comparison of Inhibitory Activity

A critical differentiator between this compound and monastrol is their potency. This compound demonstrates significantly higher potency, with an enzymatic IC50 in the low nanomolar range, while monastrol's IC50 is in the micromolar range. This disparity in potency is also reflected in cellular assays.

Parameter This compound Monastrol Reference
Enzymatic IC50 (Eg5) 8 nM14 µM
Cellular IC50 (HCT116) 30 nMNot explicitly stated for HCT116, but generally in the µM range
Cellular IC50 (MCF-7) Not explicitly stated88 µM
Cellular IC50 (HeLa) Not explicitly stated111 µM

Experimental Protocols

To provide a framework for the direct comparison of these inhibitors, detailed methodologies for key experiments are outlined below.

Eg5 ATPase Activity Assay

This assay biochemically quantifies the inhibitory effect of the compounds on the ATPase activity of purified Eg5 protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and monastrol against Eg5.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Microtubules (polymerized from tubulin)

  • ATP

  • Phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel)

  • This compound and monastrol stock solutions (in DMSO)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound and monastrol in assay buffer containing a final DMSO concentration of 1-2%.

  • In a 96-well plate, add the Eg5 protein and microtubules to the assay buffer.

  • Add the serially diluted inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no Eg5).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Cycle Analysis by Flow Cytometry

This experiment assesses the effect of the inhibitors on cell cycle progression in a cellular context.

Objective: To determine the concentration-dependent effect of this compound and monastrol on mitotic arrest.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound and monastrol stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% cold ethanol)

  • Staining solution (e.g., PBS containing propidium iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or monastrol for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the propidium iodide/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G2/M phase of the cell cycle.

  • Plot the percentage of G2/M arrested cells against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Eg5 signaling pathway and a typical experimental workflow for inhibitor comparison.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Spindle_Pole_Organization Spindle Pole Organization Centrosome_Separation->Spindle_Pole_Organization Spindle_Pole_Organization->Metaphase Enables Eg5 Eg5 Eg5->Centrosome_Separation Drives Monoastral_Spindle Monoastral Spindle Formation Eg5->Monoastral_Spindle Inhibition leads to This compound This compound This compound->Eg5 Inhibits Monastrol Monastrol Monastrol->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Eg5 Inhibition.

Inhibitor_Comparison_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays ATPase_Assay Eg5 ATPase Assay IC50_Biochem Determine Enzymatic IC50 ATPase_Assay->IC50_Biochem Data_Analysis Comparative Data Analysis IC50_Biochem->Data_Analysis Cell_Culture Treat Cancer Cells with This compound or Monastrol Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay G2M_Arrest Quantify G2/M Arrest Cell_Cycle->G2M_Arrest IC50_Cellular Determine Cellular IC50 Proliferation_Assay->IC50_Cellular IC50_Cellular->Data_Analysis G2M_Arrest->Data_Analysis Start Start Start->ATPase_Assay Start->Cell_Culture Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Inhibitor Comparison.

Conclusion

This compound and monastrol, while both targeting the mitotic kinesin Eg5, exhibit a vast difference in potency. This compound is a highly

A Comparative Analysis of Kinesin Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinesin superfamily of motor proteins, crucial for intracellular transport and cell division, has emerged as a promising target for anticancer drug development. Unlike traditional antimitotic agents that target tubulin and are often associated with neurotoxicity, kinesin inhibitors offer a more targeted approach by selectively inhibiting specific motor proteins involved in mitosis. This guide provides a comparative overview of key kinesin inhibitors targeting Eg5 (KSP), CENP-E, and MKLP-2, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Overview of Targeted Mitotic Kinesins

Mitotic kinesins play pivotal roles at different stages of cell division. This guide focuses on inhibitors of three key mitotic kinesins:

  • Kinesin Spindle Protein (KSP or Eg5): A member of the kinesin-5 family, Eg5 is essential for establishing and maintaining the bipolar mitotic spindle. Inhibition of Eg5 prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest and cell death.

  • Centromere-Associated Protein E (CENP-E): A kinesin-7 family member, CENP-E is a kinetochore-associated motor protein that plays a critical role in chromosome alignment at the metaphase plate and in the spindle assembly checkpoint. Inhibition of CENP-E disrupts these processes, leading to mitotic arrest and apoptosis.

  • Mitotic Kinesin-Like Protein 2 (MKLP-2): A kinesin-6 family member, MKLP-2 is essential for cytokinesis, the final stage of cell division. It is a component of the central spindle and is required for the formation of the cleavage furrow. Inhibition of MKLP-2 leads to failed cytokinesis and the formation of binucleated cells.

Comparative Efficacy of Kinesin Inhibitors

The following tables summarize the in vitro efficacy of selected kinesin inhibitors against their primary targets and various cancer cell lines.

Table 1: Biochemical Potency of Kinesin Inhibitors

InhibitorTargetAssay TypeIC50KiCitation(s)
Ispinesib (SB-715992)KSP/Eg5ATPase Activity< 10 nM1.7 nM
SB-743921KSP/Eg5ATPase Activity0.1 nM-
Filanesib (ARRY-520)KSP/Eg5ATPase Activity6 nM-
GSK923295CENP-EATPase Activity--
PaprotrainMKLP-2ATPase Activity (basal)1.35 µM3.36 µM
PaprotrainMKLP-2ATPase Activity (microtubule-stimulated)0.83 µM-

Table 2: Anti-proliferative Activity of Kinesin Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineAssayIC50 / GI50Citation(s)
IspinesibColon CancerColo205Cytotoxicity1.2 nM
Colon CancerHT-29Cytotoxicity-
Breast CancerMadison-109Cytotoxicity-
Breast CancerMX-1Cytotoxicity9.5 nM
Breast CancerBT-474Proliferation45 nM
Breast CancerMDA-MB-468Proliferation19 nM
VariousPPTP Panel (median)Proliferation4.1 nM
Oral CancerSCC25Proliferation-
Oral CancerSCC09Proliferation-
FilanesibMultiple Myeloma-Clinical Trial (Phase II)N/A (16% ORR)
GSK923295VariousPPTP Panel (median)Proliferation27 nM
Acute Lymphoblastic LeukemiaPPTP Panel (median)Proliferation18 nM
NeuroblastomaPPTP Panel (median)Proliferation39 nM
PaprotrainProstate CancerLNCaPProliferationSubmicromolar
Prostate Cancer22Rv1ProliferationSubmicromolar
Prostate CancerC4-2BProliferationSubmicromolar

Clinical Insights and Safety Profiles

Several kinesin inhibitors have advanced to clinical trials, with varying degrees of success. A recurring challenge has been translating potent preclinical activity into significant clinical efficacy, particularly as monotherapy.

  • Eg5 Inhibitors (Ispinesib, Filanesib): Early clinical trials with Eg5 inhibitors were met with limited success. However, Filanesib has shown encouraging activity in heavily pretreated multiple myeloma patients, with a manageable safety profile when administered with prophylactic filgrastim. The most common dose-limiting toxicities include febrile neutropenia and mucosal inflammation.

  • CENP-E Inhibitors (GSK923295): The first-in-human study of GSK923295 demonstrated a favorable safety profile with a low incidence of myelosuppression and neuropathy. The maximum tolerated dose was determined to be 190 mg/m², with fatigue being the most common drug-related adverse event.

  • MKLP-2 Inhibitors (Paprotrain): As a preclinical compound, the clinical safety profile of Paprotrain has not yet been established.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of kinesin inhibitors.

Kinesin ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the target kinesin motor domain.

Principle: The ATPase activity of the kinesin is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant kinesin motor domain (e.g., Eg5, CENP-E, MKLP-2)

  • Microtubules (polymerized from tubulin)

  • Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP Solution: 100 mM ATP in water

  • NADH Solution: 10 mM NADH in assay buffer

  • Phosphoenolpyruvate (PEP) Solution: 50 mM PEP in assay buffer

  • Lactate Dehydrogenase (LDH) / Pyruvate Kinase (PK) enzyme mix

  • Test inhibitor compounds dissolved in DMSO

  • 384-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, and the LDH/PK enzyme mix.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Add the kinesin enzyme and microtubules to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of kinesin inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

Safety Operating Guide

Essential Guide to the Safe Disposal of EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step guidance for the safe disposal of EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Pre-Disposal Considerations

Before initiating the disposal process, it is imperative to consult your institution's specific safety guidelines and local regulations, as they may contain additional requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that minimizes risk to individuals and the environment. The following steps outline the recommended procedure for its disposal.

  • Waste Identification and Segregation:

    • Unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, empty vials), should be classified as chemical waste.

    • This waste must be segregated from general laboratory trash and other waste streams.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage:

    • Store the waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated.

  • Disposal:

    • The disposal of chemical waste such as this compound must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

At present, specific quantitative data regarding disposal concentration limits for this compound are not publicly available in the reviewed safety data sheets. Disposal procedures should follow the qualitative guidelines for hazardous chemical waste.

ParameterValue
CAS Number 858668-07-2
Recommended Disposal Licensed Hazardous Waste Disposal Service
Effluent Concentration Limit Not Specified. Treat as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management and information typically found in Safety Data Sheets (SDS) for research chemicals. No specific experimental protocols for the disposal of this compound were cited in the available documentation.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.

EMD534085_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify as Chemical Waste container Use Designated Waste Container identify->container ppe->identify labeling Label Container Correctly (Hazardous Waste, Chemical Name) container->labeling storage Store in Secure, Ventilated Area labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs improper_disposal Improper Disposal (Drain, Regular Trash) storage->improper_disposal disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.